ST638 is classified under the category of small molecule inhibitors targeting protein kinases. It has been primarily developed for research purposes, particularly in studies related to cancer biology and cellular signaling pathways . The compound has been utilized in various experimental settings to elucidate the mechanisms of tyrosine phosphorylation and its effects on cellular functions.
The synthesis of ST638 involves several organic chemistry techniques aimed at constructing its complex molecular framework. Key steps typically include:
Detailed reaction schemes and experimental protocols can be found in patent literature, which outlines specific conditions and reagents used during synthesis .
The molecular structure of ST638 can be represented by its chemical formula . Key features include:
The three-dimensional conformation can be analyzed using computational chemistry tools, which provide insights into its binding affinity and specificity towards various kinases .
ST638 primarily functions through competitive inhibition of tyrosine kinases. Its mechanism involves:
Experimental studies have demonstrated that ST638 effectively inhibits platelet aggregation induced by thrombin, showcasing its potential therapeutic applications .
The mechanism of action for ST638 involves several key processes:
In vitro studies have shown that ST638 can significantly reduce protein tyrosine phosphorylation in human platelets and induce differentiation in mouse erythroleukemia cells .
ST638 exhibits several notable physical and chemical properties:
These properties are essential for determining its suitability for various experimental applications .
ST638 has several important applications in scientific research:
ST638 (CAS 107761-24-0) is a synthetic cinnamamide derivative with the chemical name 2-cyano-3-[3-ethoxy-4-hydroxy-5-[(phenylthio)methyl]phenyl]-2-propenamide. Its molecular formula is C₁₉H₁₈N₂O₃S, and it has a molecular weight of 354.42 g/mol [1] [5] [8]. The compound features a central α,β-unsaturated carbonyl system with a cyano group, which is critical for its bioactivity. The ethoxy and hydroxy substituents on the phenyl ring enhance its ability to interact with kinase domains, while the phenylthiomethyl group contributes to hydrophobic binding [6] [9]. ST638 is stable under standard laboratory storage conditions (room temperature or -20°C) and is typically dissolved in DMSO for in vitro studies [5] [8].
Table 1: Key Physicochemical Properties of ST638
Property | Value |
---|---|
CAS Number | 107761-24-0 |
Molecular Weight | 354.42 g/mol |
Molecular Formula | C₁₉H₁₈N₂O₃S |
Solubility | DMSO, ethanol |
Key Functional Groups | Cyano, ethoxy, hydroxy, phenylthiomethyl |
ST638 is a potent inhibitor of protein tyrosine kinases (PTKs), exhibiting an IC₅₀ of 370 nM against purified enzyme systems [1] [5] [9]. It competitively binds to the ATP-binding site of PTKs, preventing the transfer of phosphate groups to tyrosine residues on substrate proteins. This inhibition is selective for tyrosine kinases over serine/threonine kinases, as demonstrated in studies using epidermal growth factor receptor (EGFR)-treated A431 cells, where ST638 suppressed tyrosine phosphorylation without affecting serine/threonine phosphorylation [6] [9]. Its efficacy extends to receptor-coupled signaling pathways, including phospholipase D (PLD) inhibition in human neutrophils, confirming its role in modulating early signal transduction events [1] [9].
ST638 was developed in the late 1980s as part of a series of 4-hydroxycinnamamide derivatives designed to target tyrosine kinases implicated in oncogenesis [6] [10]. Early research focused on optimizing the α-cyanocinnamamide scaffold to enhance kinase affinity and cellular permeability. Key studies validated its ability to inhibit EGF-induced tyrosine phosphorylation in A431 epidermoid carcinoma cells without disrupting cell growth or receptor down-regulation [6]. Concurrently, ST638 was shown to suppress tyrosine phosphorylation in src and fgr oncogene-transformed cells, establishing its utility as a mechanistic tool for dissecting PTK-dependent pathways [6] [10]. Its distinct structure differentiated it from natural PTK inhibitors like genistein, providing a synthetic alternative for probing kinase functions.
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4